Lomevactone
Description
Lomevactone (CAS: 81478-25-3, molecular formula: C₁₈H₁₇ClO₂) is a synthetic organic compound classified under the International Nonproprietary Name (INN) system as an antidote . Its IUPAC name, 4-(4-Chlorophenyl)tetrahydro-6-methyl-3-phenyl-2H-pyran-2-one, reveals a pyranone lactone core substituted with a chlorophenyl group and a methyl-phenyl moiety .
Properties
CAS No. |
81478-25-3 |
|---|---|
Molecular Formula |
C18H17ClO2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-6-methyl-3-phenyloxan-2-one |
InChI |
InChI=1S/C18H17ClO2/c1-12-11-16(13-7-9-15(19)10-8-13)17(18(20)21-12)14-5-3-2-4-6-14/h2-10,12,16-17H,11H2,1H3 |
InChI Key |
QSAFSJAOPPHPTK-UHFFFAOYSA-N |
SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H](C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1CC(C(C(=O)O1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of lomevactone involves several steps:
Conjugate 1,4-alkylation reaction: This reaction occurs between 4-chlorobenzylideneacetone and phenylacetonitrile to produce 3-(4-chlorophenyl)-5-oxo-2-phenylhexanenitrile.
Selective reduction: The keto group of the product is selectively reduced to an alcohol using sodium borohydride, resulting in 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile.
Hydrolysis: The nitrile group is hydrolyzed to form 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid.
Lactone formation: The final step involves the formation of the lactone ring, completing the synthesis of this compound.
Chemical Reactions Analysis
Lomevactone undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly involving the chlorophenyl group.
Common reagents used in these reactions include sodium borohydride for reduction and various acids for hydrolysis. The major products formed from these reactions are intermediates in the synthesis pathway, such as 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanenitrile and 3-(4-chlorophenyl)-5-hydroxy-2-phenylhexanoic acid .
Scientific Research Applications
Lomevactone has been primarily studied for its potential as a psychostimulant and antidepressant. Although it was never marketed, research has shown that it possesses psychotherapeutic properties, particularly in its (3R,4R,6R)-stereoisomer form . The compound has been used in various pharmacological studies to understand its effects on the central nervous system and its potential therapeutic applications .
Mechanism of Action
The exact mechanism of action of lomevactone is not fully understood. it is believed to exert its effects by interacting with neurotransmitter systems in the brain, similar to other psychostimulants and antidepressants. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
Lometraline (CAS: 34910-85-5, C₁₃H₁₈ClNO)
- Therapeutic Use : Antipsychotic.
- Structural Comparison :
- Shares a chlorine atom and aromatic ring system.
- Differs by incorporating an amine group (enhances CNS penetration) instead of a lactone ring.
- Functional Implications : The amine group in Lometraline facilitates dopamine receptor interaction, whereas Lomevactone’s lactone may favor detoxification pathways .
Coumarin (CAS: 91-64-5, C₉H₆O₂)
- Therapeutic Use : Fragrance, anticoagulant precursor.
- Structural Comparison :
- Both contain a lactone ring.
- This compound’s chlorophenyl substitution increases molecular weight and hydrophobicity compared to coumarin’s simple benzopyrone.
- Functional Implications : Coumarin derivatives (e.g., warfarin) target vitamin K epoxide reductase, while this compound’s mechanism remains speculative .
Lomustine (CAS: 13010-47-4, C₉H₁₆ClN₃O₂)
Functional Analogues (Antidotes)
Edetate Calcium Disodium (EDTA)
- Therapeutic Use : Heavy metal chelation (lead, arsenic).
- Comparison :
Naloxone
- Therapeutic Use : Opioid receptor antagonist.
- Comparison :
- Mechanism : Naloxone competitively inhibits opioid receptors. This compound’s structure lacks the morphine-derived backbone, implying a different target .
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